2-Benzyl-4-chlorophenol

Catalog No.
S524058
CAS No.
120-32-1
M.F
C13H11ClO
M. Wt
218.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyl-4-chlorophenol

CAS Number

120-32-1

Product Name

2-Benzyl-4-chlorophenol

IUPAC Name

2-benzyl-4-chlorophenol

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

InChI

InChI=1S/C13H11ClO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2

InChI Key

NCKMMSIFQUPKCK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)O

Solubility

less than 1 mg/mL at 61 °F (NTP, 1992)
Highly sol in alcohol and other org solvents
In water, 149 mg/L at 25 °C

Synonyms

2-benzyl-4-chlorophenol, chlorofene, chlorophene, clorofene, clorophene, clorophene potassium salt, clorophene sodium salt, o-benzyl-p-chlorophenol, ortho-benzyl-para-chlorophenol, Orthosan

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)O

Description

The exact mass of the compound 2-Benzyl-4-chlorophenol is 218.05 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 61° f (ntp, 1992)6.81e-04 mhighly sol in alcohol and other org solventsin water, 149 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59989. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Chlorophenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Disinfectants and Sanitizers

2-Benzyl-4-chlorophenol is used in formulating disinfectant and sanitizer products . It’s a biocide that helps to cleanse the skin or prevent odor by destroying or inhibiting the growth of microorganisms .

Soaps

This compound is also used in soaps . It provides antimicrobial properties that help to keep the soap free from bacteria and other harmful microorganisms .

Anionic Detergents

2-Benzyl-4-chlorophenol is used in anionic detergents . Its antimicrobial properties help to maintain the quality of the detergents by preventing the growth of bacteria and fungi .

Cosmetics

This compound is used in cosmetics . It acts as a preservative that prevents or retards bacterial growth, thus protecting cosmetics from spoilage .

Aerosol Spray Products

2-Benzyl-4-chlorophenol is used in aerosol spray products . It provides antimicrobial properties that help to maintain the quality of the aerosol products .

Proteomics Research

This compound is a useful biochemical for proteomics research . .

Organic Building Blocks

2-Benzyl-4-chlorophenol is used as an organic building block in chemical synthesis . It’s a starting material for making other compounds in various chemical reactions .

Germicide

The compound 4-chlorophenol, which can be converted to 2-Benzyl-4-chlorophenol, is used as a germicide . It’s effective in controlling bacteria, fungi, insects, and weeds .

Analgesic

Insecticide and Bactericide

Tetrachlorophenol, which can be derived from 2-Benzyl-4-chlorophenol, is used as an insecticide and a bactericide . It’s also used as a preservative for latex, wood, and leather .

Disinfectant and Fungicide

Pentachlorophenol (PCP), another derivative of 2-Benzyl-4-chlorophenol, is used as a disinfectant and a fungicide . It’s an extremely effective preservative for wood .

Antimicrobial Agent

The compound is used as an antimicrobial agent in various products. It’s effective in controlling bacteria, fungi, insects, and weeds .

2-Benzyl-4-chlorophenol is an organic compound with the molecular formula C₁₃H₁₁ClO and a molecular weight of approximately 218.68 g/mol. It features a chlorophenol structure substituted with a benzyl group at the second position. The compound is classified under various hazard categories, including skin and eye irritation, skin sensitization, reproductive toxicity, and potential carcinogenic effects .

The chemical behavior of 2-benzyl-4-chlorophenol includes:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in appropriate conditions.
  • Oxidation: The hydroxyl group can undergo oxidation to form quinones under specific conditions.
  • Conjugation: The compound can form conjugates with glucuronic acid or sulfate in metabolic processes .

2-Benzyl-4-chlorophenol exhibits various biological activities:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains.
  • Toxicity: The compound is toxic to aquatic organisms and may cause long-term adverse effects in the environment .
  • Metabolism: In vivo studies indicate that it is metabolized primarily through glucuronidation and sulfation pathways, leading to various metabolites that may retain some biological activity .

Several methods exist for synthesizing 2-benzyl-4-chlorophenol:

  • Direct Chlorination: Chlorination of benzyl phenol using chlorinating agents like phosphorus pentachloride.
  • Friedel-Crafts Reaction: Reaction of chlorophenol with benzyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
  • Nucleophilic Substitution: Starting from 4-chlorophenol and reacting it with benzyl bromide or iodide under basic conditions .

2-Benzyl-4-chlorophenol finds application in several fields:

  • Laboratory Reagent: Used as an intermediate in organic synthesis.
  • Preservative: Employed in formulations requiring antimicrobial properties.
  • Research: Studied for its potential effects on cellular mechanisms due to its biological activity .

Research on interaction studies indicates that 2-benzyl-4-chlorophenol can interact with various biological systems:

  • It may induce oxidative stress in cells, leading to apoptosis.
  • Studies have shown that it can affect enzyme activity related to detoxification processes in the liver .
  • Its metabolites have been found to exhibit varying degrees of toxicity and biological activity compared to the parent compound .

Several compounds share structural similarities with 2-benzyl-4-chlorophenol. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
4-ChlorophenolC₆H₅ClOCommonly used as an antiseptic; less toxic.
Benzyl phenolC₇H₈OUsed as a precursor for various chemicals; less hazardous.
ChloropheneC₉H₉ClOSimilar antimicrobial properties; used in personal care products.
2-Hydroxybenzyl alcoholC₈H₁₀O₂Exhibits antioxidant properties; less toxic.

Uniqueness of 2-Benzyl-4-Chlorophenol

What sets 2-benzyl-4-chlorophenol apart from these similar compounds is its specific combination of antimicrobial properties and its potential toxicity profile, making it particularly useful in laboratory settings but also necessitating careful handling due to its hazardous nature .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Ortho-benzyl-para-chlorophenol appears as white to light tan or pink flakes or white crystals. Insoluble in water. Slight phenolic odor. (NTP, 1992)
White to light tan or pink solid; [Hawley]

Color/Form

White to light tan or pink flakes

XLogP3

4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

218.0498427 g/mol

Monoisotopic Mass

218.0498427 g/mol

Boiling Point

320 to 324 °F at 3.5 mmHg (NTP, 1992)
160-162 °C at 3.5 mm Hg

Flash Point

370 °F (NTP, 1992)

Heavy Atom Count

15

Density

1.22 (NTP, 1992) - Denser than water; will sink
1.185 at 58 °C

LogP

3.6 (LogP)
log Kow = 3.6

Odor

White to light tan or pink flakes

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.

Appearance

Solid powder

Melting Point

119.3 °F (NTP, 1992)
48.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7560BB0BO3

Related CAS

3184-65-4 (hydrochloride salt)
35471-49-9 (potassium salt)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H361f: Suspected of damaging fertility [Warning Reproductive toxicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Vapor Pressure

0.1 mmHg at 68 °F (NTP, 1992)
0.0000506 [mmHg]
1.87X10-7 kPa = 1.4X10-6 mm Hg /extrapolated/

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

120-32-1

Absorption Distribution and Excretion

Chlorophene was applied to the intrascapular region of male Fischer-344 rats at a total dose of 10 mg/kg in dermal studies. Three days after exposure to Chlorophene, 59% of the dose was excreted in the urine and feces. Chlorophene was distributed, as a percent of the total dose, to large intestinal contents (1.58%), small intestinal contents (0.55%), the skin (0.23%), and the skin site (32.33%). Chlorophene was incompletely absorbed through the skin.
Rats /were/ dosed with 10 mg/kg chlorophene /iv/ and three rats each were sacrificed at various time points from 15 min to 72 hr. After iv exposure, 88% of the dose was excreted by 72 hr. After 15 min of treatment, about 30% of the chlorophene dose administered was present in the intestinal contents. Radioactivity was greatest in the kidneys and liver at this same time point and remained the greatest after 72 hr. The relative percent of unmetabolized chlorophene increased with time in the blood and liver over 72 hr. However, in the kidneys, it decreased with time. The skin had significant chlorophene radioactivity, 7.92% of the total dose administered after 15 min, but little remained after 24 hr.
/Investigators/ dosed rats orally with 10, 100, or 1000 mg/kg chlorophene. The relative concentration of chlorophene excreted in the urine and feces was dose dependent. At the low and high dose, feces were the major route of excretion, whereas at the intermediate dose, urinary excretion predominated. However, more than 92% of the radioactive chlorophene was excreted within 3 days by rats in all dose groups. Rats injected with 5, 10, or 25 mg/kg chlorophene in the femoral vein had a dose-related decrease in biliary excretion.
Male Sprague-Dawley rats /were administered/ (3/dose level) a single dose of 69 or 206 mg/kg [14C]-chlorophene. The kidneys and liver had the highest radiochemical concentrations of chlorophene and its metabolites. The combined concentrations of these two organs accounted for 0.16% and 0.13% of the 69 and 206 mg/kg doses, respectively. Approximately 0.23% and 0.18% of the dose was associated with the body fat at the low and high dose, respectively.
For more Absorption, Distribution and Excretion (Complete) data for O-BENZYL-P-CHLOROPHENOL (8 total), please visit the HSDB record page.

Metabolism Metabolites

After iv treatment with 10 mg/kg chlorophene, the major metabolite formed was the glucuronic acid conjugate of the parent compound. The metabolite gradually decreased over a 6-hr period after treatment. The oxidative metabolite increased from 0.5% to 6% of the glucuronide acid conjugates in bile over 6 hr.
In vitro metabolism studies found that about 95% of chlorophene was metabolized by liver supernatant in the presence of NADPH, uridine diphosphoglucuronic acid (UDPGA), and glutathione (GSH). Metabolism varied from 14% to 51% as the parent compound was exposed to various combinations of the cofactors, microsomes, and organ extracts.
/Investigators/ isolated the metabolites of [14C]-chlorophene in urine and feces over a 5-day period. A significant percentage of the radioactive dose was present in the urine and feces from 12 to 24 hr. The majority of metabolites were present as either glucuronide or sulfate ester conjugates in the urine during this time period. Two additional metabolites were also identified, one in which the benzyl aromatic ring had a hydroxyl and a methoxyl substituent (22.9% and 17.6% of the low and high dose, respectively) and the second in which the benzyl aromatic ring had a hydroxyl substituent (12.7% and 29.4% of the low and high dose, respectively). These same metabolites were identified in feces but at a lower concentration. Chlorophene was also identified in the urine as 5.3% and 14.1% of the low and high dose, respectively. However, a larger percentage of [14C]-chlorophene was identified in feces, 21.4% and 22.4% of the low and high dose, respectively.
Undiluted chlorophene (2 mL/kg) applied to the skin of rabbits lowered the percent of inorganic sulfates. However, the amount of glucuronate excreted was not affected. Application of 0.2 g/kg chlorophene in cottonseed oil and castor oil soap caused a slight increase in the output of glucuronates, but did not affect excretion of sulfates. The dilutions (1:100 and 1:300) produced no change in the excretion of glucuronates or sulfates.
For more Metabolism/Metabolites (Complete) data for O-BENZYL-P-CHLOROPHENOL (7 total), please visit the HSDB record page.

Wikipedia

2-Benzyl-4-chlorophenol

Biological Half Life

Male rats given an oral dose of 69 mg/kg or 206 mg/kg (14)C labeled o-benzyl-p-chlorophenol. ... Excretion of o-benzyl-p-chlorophenol was biphasic with an initial rapid alpha phase with a half life of 8 to 9 hr and slightly slower beta phase estimated to have a half life of 52 to 140 hr. ...
After iv injections of 10 mg/kg, ... feces, or feces and urine combined /were collected/, /investigators/ describe the elimination phase as a single-component model with a half-life of 14 hr.

Use Classification

Agrochemicals -> Pesticides
Cosmetics -> Preservative

Methods of Manufacturing

Reaction of sodium or potassium phenoxide and benzyl chloride followed by chlorination of the resulting o-benzylphenol; reaction of p-chlorophenol and benzyl chloride.
Klarmann, Gate, US Patent 1,967,825 (to Lehn & Fink); from Na or K phenoxide and benzyl chloride followed by chlorination of resulting o-benzylphenol: Kaiser, German patent 703,955 (1941 to Deutsche Hydrierwerke).

General Manufacturing Information

Phenol, 4-chloro-2-(phenylmethyl)-: ACTIVE

Analytic Laboratory Methods

Thin-layer chromatography on silica gel 60 F254 with PHME-MECO2 (4:1) or ethyl acetate-methanol-10% ammonium hydroxide (65:30:5) was used to separate 38 preservatives used in cosmetics. The compounds were identified by color reactions with 12 spray reagent systems.
Mixture of 22 bactericides were separated by programmed-temp gas chromatography between 100 & 300 °C using columns with 10% silicone rubber W-982 on Chromosorb W (DMCS, 60-80 MESH) as stationary phase & flame ionization detector.

Clinical Laboratory Methods

Determination of 3 germicidal phenols in serum of infants with hyperbilirubinemia by HPLC. Chlorophene was among germicidal agents determined by high pressure liquid chromatography.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Dates

Modify: 2023-08-15
1: Shi H, Peng J, Li J, Mao L, Wang Z, Gao S. Laccase-catalyzed removal of the antimicrobials chlorophene and dichlorophen from water: Reaction kinetics, pathway and toxicity evaluation. J Hazard Mater. 2016 Nov 5;317:81-89. doi: 10.1016/j.jhazmat.2016.05.064. Epub 2016 May 21. PubMed PMID: 27262275.
2: Phuengkham H, Teeranachaideekul V, Chulasiri M, Nasongkla N. Preparation and optimization of chlorophene-loaded nanospheres as controlled release antimicrobial delivery systems. Pharm Dev Technol. 2016;21(1):8-13. doi: 10.3109/10837450.2014.959180. Epub 2014 Sep 15. PubMed PMID: 25220889.
3: Moore SL, Berthomier L, Braganza CD, MacKichan JK, Ryan JL, Visnovsky G, Keyzers RA. Identification, library synthesis and anti-vibriosis activity of 2-benzyl-4-chlorophenol from cultures of the marine bacterium Shewanella halifaxensis. Bioorg Med Chem Lett. 2016 Jul 1;26(13):3086-3088. doi: 10.1016/j.bmcl.2016.05.002. Epub 2016 May 4. PubMed PMID: 27185331.
4: Houtman CJ, Van Oostveen AM, Brouwer A, Lamoree MH, Legler J. Identification of estrogenic compounds in fish bile using bioassay-directed fractionation. Environ Sci Technol. 2004 Dec 1;38(23):6415-23. PubMed PMID: 15597899.
5: Houtman CJ, Booij P, van der Valk KM, van Bodegom PM, van den Ende F, Gerritsen AA, Lamoree MH, Legler J, Brouwer A. Biomonitoring of estrogenic exposure and identification of responsible compounds in bream from Dutch surface waters. Environ Toxicol Chem. 2007 May;26(5):898-907. PubMed PMID: 17521135.
6: Bolobajev J, Öncü NB, Viisimaa M, Trapido M, Balcıoğlu I, Goi A. Column experiment on activation aids and biosurfactant application to the persulphate treatment of chlorophene-contaminated soil. Environ Technol. 2015 Jan-Feb;36(1-4):348-57. doi: 10.1080/09593330.2014.948493. Epub 2014 Aug 26. PubMed PMID: 25514136.
7: Benitez FJ, Acero JL, Real FJ, Roldan G, Rodriguez E. Photolysis of model emerging contaminants in ultra-pure water: kinetics, by-products formation and degradation pathways. Water Res. 2013 Feb 1;47(2):870-80. doi: 10.1016/j.watres.2012.11.016. Epub 2012 Nov 17. PubMed PMID: 23218246.
8: Boyd GR, Palmeri JM, Zhang S, Grimm DA. Pharmaceuticals and personal care products (PPCPs) and endocrine disrupting chemicals (EDCs) in stormwater canals and Bayou St. John in New Orleans, Louisiana, USA. Sci Total Environ. 2004 Oct 15;333(1-3):137-48. PubMed PMID: 15364525.
9: Schmitt S, Reifferscheid G, Claus E, Schlüsener M, Buchinger S. Effect directed analysis and mixture effects of estrogenic compounds in a sediment of the river Elbe. Environ Sci Pollut Res Int. 2012 Sep;19(8):3350-61. doi: 10.1007/s11356-012-0852-x. Epub 2012 Mar 16. PubMed PMID: 22421800.
10: Cuderman P, Heath E. Determination of UV filters and antimicrobial agents in environmental water samples. Anal Bioanal Chem. 2007 Feb;387(4):1343-50. Epub 2006 Nov 29. PubMed PMID: 17136341.
11: Taujale S, Zhang H. Impact of interactions between metal oxides to oxidative reactivity of manganese dioxide. Environ Sci Technol. 2012 Mar 6;46(5):2764-71. doi: 10.1021/es204294c. Epub 2012 Feb 24. PubMed PMID: 22309023.
12: Acheampong YB, Edghill L. Efficacy of 'Mediphen', a phenolic disinfectant. J Hosp Infect. 1992 Nov;22(3):258-60. PubMed PMID: 1362743.
13: Stouten H, Bessems JG. Toxicological profile for o-benzyl-p-chlorophenol. J Appl Toxicol. 1998 Jul-Aug;18(4):271-9. PubMed PMID: 9719427.
14: He Z, Zhang A, Li Y, Song S, Liu Z, Chen J, Xu X. Chlorophene degradation by combined ultraviolet irradiation and ozonation. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2011;46(1):1-8. doi: 10.1080/10934529.2011.526065. PubMed PMID: 21104490.
15: Phillips T, Burns A, McManus K, Bontoyan W. Single-laboratory validation of a method for the determination of phenols and phenates in disinfectant formulations by liquid chromatography with UV detection. J AOAC Int. 2010 May-Jun;93(3):1039-45. PubMed PMID: 20629411.
16: Acceptance of OMNI-II disinfectant for instruments and equipment. Council on Dental Therapeutics. J Am Dent Assoc. 1985 Mar;110(3):394. PubMed PMID: 3858354.
17: Martin H, Maris P. [Study of combinations of antimicrobial agents. Development of the method]. Ann Pharm Fr. 1993;51(4):175-85. French. PubMed PMID: 8154787.
18: Simpkins SW, Bedard JW, Groskreutz SR, Swenson MM, Liskutin TE, Stoll DR. Targeted three-dimensional liquid chromatography: a versatile tool for quantitative trace analysis in complex matrices. J Chromatogr A. 2010 Dec 3;1217(49):7648-60. doi: 10.1016/j.chroma.2010.09.023. Epub 2010 Nov 1. PubMed PMID: 21047638.
19: Davoren M, Fogarty AM. Ecotoxicological evaluation of the biocidal agents sodium o-phenylphenol, sodium o-benzyl-p-chlorophenol, and sodium p-tertiary amylphenol. Ecotoxicol Environ Saf. 2005 Feb;60(2):203-12. PubMed PMID: 15546637.
20: Boyd GR, Reemtsma H, Grimm DA, Mitra S. Pharmaceuticals and personal care products (PPCPs) in surface and treated waters of Louisiana, USA and Ontario, Canada. Sci Total Environ. 2003 Jul 20;311(1-3):135-49. PubMed PMID: 12826389.

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